molecular formula C11H9NO2 B1612314 5-Methylquinoline-8-carboxylic acid CAS No. 70585-51-2

5-Methylquinoline-8-carboxylic acid

Cat. No. B1612314
CAS RN: 70585-51-2
M. Wt: 187.19 g/mol
InChI Key: BETDZROERVRCRG-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of 8-methylquinoline-5-carboxylic acid, a compound similar to 5-Methylquinoline-8-carboxylic acid, has been reported. It was obtained by the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of 5-cyano-8-methylquinoline . The latter was synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline, which was obtained by bromination of 8-methylquinoline in the presence of silver sulfate .


Chemical Reactions Analysis

Quinoline, the parent compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The melting point of 5-Methylquinoline-8-carboxylic acid is between 173-174 degrees Celsius . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown promising results in the field of anticancer research . They have been found to inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .

Antioxidant Properties

Quinoline compounds have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .

Anti-inflammatory Uses

Quinoline derivatives have been used for their anti-inflammatory properties . They can help reduce inflammation and have been used in the treatment of various inflammatory diseases .

Antimalarial Applications

Quinoline compounds have been used in the development of antimalarial drugs . They can inhibit the growth of malaria parasites, making them effective in the treatment of malaria .

Anti-SARS-CoV-2 Activity

Research has shown that quinoline compounds have potential anti-SARS-CoV-2 activity . This suggests that they could be used in the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline derivatives have been found to have antituberculosis activity . They can inhibit the growth of tuberculosis bacteria, making them useful in the treatment of tuberculosis .

Industrial Applications

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Future Directions

While specific future directions for 5-Methylquinoline-8-carboxylic acid are not mentioned in the search results, there is ongoing research in the field of quinoline derivatives. For instance, RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . Quinoline derivatives could potentially play a role in this research.

properties

IUPAC Name

5-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETDZROERVRCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615752
Record name 5-Methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinoline-8-carboxylic acid

CAS RN

70585-51-2
Record name 5-Methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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